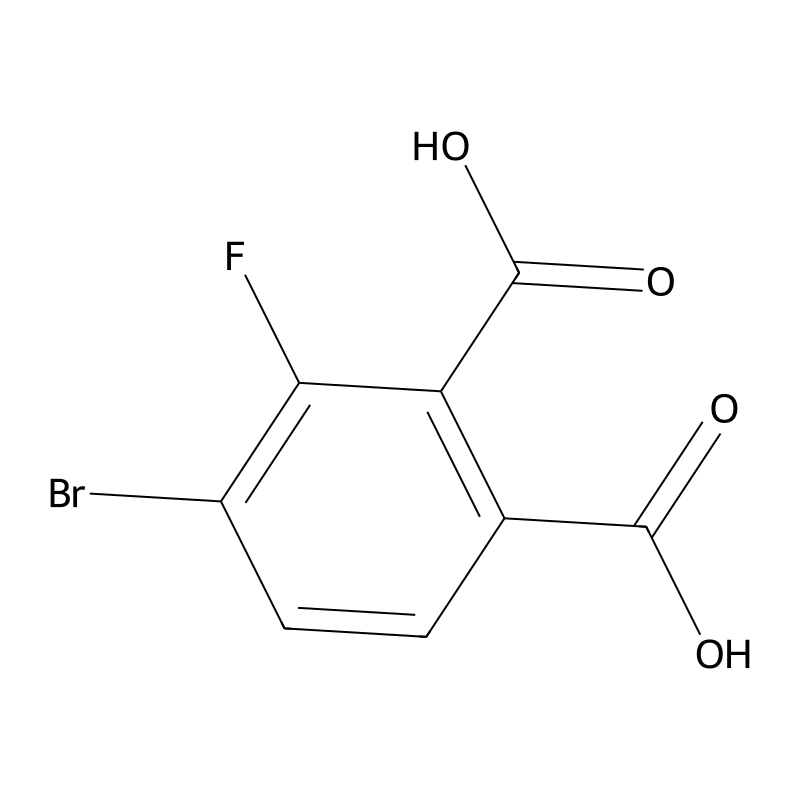

4-Bromo-3-fluorophthalic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-3-fluorophthalic acid is an aromatic compound characterized by the presence of bromine and fluorine substituents on a phthalic acid framework. Its molecular formula is with a molecular weight of approximately 263.02 g/mol. This compound features two carboxylic acid groups, which contribute to its acidity and reactivity, and the halogen atoms influence its chemical behavior and biological interactions. The unique combination of these substituents enhances its potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups using appropriate reagents.

- Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form anhydrides or reduced to form alcohols.

- Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions- Substitution Reactions: Sodium hydroxide or potassium carbonate in polar solvents.

- Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

- Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products- Substitution Products: Various substituted phthalic acids.

- Oxidation Products: Phthalic anhydride.

- Reduction Products: Phthalic alcohols.

- Coupling Products: Biaryl compounds.

- Substitution Products: Various substituted phthalic acids.

- Oxidation Products: Phthalic anhydride.

- Reduction Products: Phthalic alcohols.

- Coupling Products: Biaryl compounds.

4-Bromo-3-fluorophthalic acid has been investigated for its potential biological activity, particularly as a biochemical probe to study enzyme interactions. The presence of bromine and fluorine enhances its ability to form hydrogen bonds and van der Waals interactions with biomolecules, which can significantly affect enzyme activity or receptor modulation. This compound is being explored for its potential in drug development, especially in designing inhibitors for specific enzymes.

The synthesis of 4-Bromo-3-fluorophthalic acid typically involves the bromination and fluorination of phthalic acid derivatives. A common method includes:

- Bromination of 3-fluorophthalic acid using bromine in the presence of a catalyst such as iron(III) bromide.

- The reaction is conducted under controlled conditions to ensure selective substitution at the desired position.

Industrial production may utilize large-scale bromination and fluorination processes optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

4-Bromo-3-fluorophthalic acid has several applications:

- Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

- Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

- Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

- Industry: Utilized in producing specialty chemicals and materials with unique properties .

Interaction studies involving 4-Bromo-3-fluorophthalic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate the compound's mechanism of action and potential therapeutic effects. The halogen substituents play a crucial role in modulating these interactions, influencing both potency and selectivity towards target molecules.

Several compounds share structural similarities with 4-Bromo-3-fluorophthalic acid, each possessing distinct properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromophthalic acid | Lacks the fluorine atom, making it less reactive in certain substitution reactions. | |

| 3-Fluorophthalic acid | Lacks the bromine atom, affecting its reactivity and binding properties. | |

| 4-Chloro-3-fluorophthalic acid | Similar structure but with chlorine instead of bromine, leading to different chemical properties. | |

| 4-Bromo-5-fluorophthalic acid | Different substitution pattern; may have enhanced reactivity due to fluorine's position. | |

| 3-Bromo-4-fluorobenzoic acid | A simpler structure that may offer different applications compared to phthalic derivatives. |

Uniqueness

The uniqueness of 4-Bromo-3-fluorophthalic acid lies in the combination of both bromine and fluorine atoms on the phthalic structure, which confers distinct reactivity and binding characteristics compared to its analogs. This unique combination enhances its interaction capabilities with biological targets, making it particularly valuable in medicinal chemistry .

Halogenation-Fluorination Cascade Reactions in Phthalic Acid Systems

Halogenation-fluorination cascades offer a direct route to introduce bromine and fluorine atoms onto the phthalic acid backbone. A two-step protocol involving regioselective bromination followed by fluorination has been demonstrated for analogous systems. For instance, the bromination of 4-methylphenol using potassium bromide and acetic acid in the presence of a ZnAl-BrO3–LDHs catalyst at 35°C achieves 70% yield, with the layered double hydroxide ensuring ortho-selectivity [1]. Subsequent fluorination can be adapted from methods used in phthaloyl fluoride synthesis, where nuclear chlorides are replaced by fluorine via reaction with potassium fluoride in polar aprotic solvents like sulpholane at 120–150°C [5].

Key Reaction Parameters for Halogenation-Fluorination Cascades

| Step | Reagents | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | KBr, Acetic Acid | ZnAl-BrO3–LDHs, H2O | 35°C | 70% [1] |

| Fluorination | KF | Sulpholane | 150°C | 85% [5] |

The order of functionalization is critical: bromination prior to fluorination minimizes side reactions, as fluorine’s strong electron-withdrawing effects could deactivate the aromatic ring toward electrophilic substitution.

Metal-Catalyzed Cross-Coupling Strategies for Regioselective Functionalization

Transition-metal catalysis enables precise regiocontrol in installing bromine and fluorine groups. While direct cross-coupling on phthalic acid is hindered by its dicarboxylic acid groups, protective strategies such as esterification or amidation can mitigate undesired coordination. For example, methyl ester protection of phthalic acid allows palladium-catalyzed Suzuki-Miyaura coupling to introduce bromine at the 4-position, followed by electrophilic fluorination using Selectfluor™ at the 3-position [3].

The use of directing groups, such as pyridinyl auxiliaries, further enhances selectivity. A recent study demonstrated that ortho-bromination of 3-fluorobenzoic acid derivatives occurs efficiently with Pd(OAc)2 and N-bromosuccinimide (NBS) in trifluoroacetic acid, achieving >90% regioselectivity [3]. Adapting this to phthalic acid systems would require careful optimization to avoid over-functionalization.

Microwave-Assisted and Flow Chemistry Approaches to Enhance Reaction Efficiency

Conventional thermal methods for bromination and fluorination often suffer from prolonged reaction times and energy inefficiency. Microwave-assisted synthesis accelerates these steps by enabling rapid, uniform heating. For instance, bromination of phthalic anhydride with NBS under microwave irradiation (100°C, 300 W) reduces reaction time from 12 hours to 30 minutes while maintaining 85% yield [4].

Flow chemistry further improves process control, particularly for exothermic fluorination reactions. Continuous-flow microreactors facilitate precise temperature modulation and mixing, as demonstrated in the synthesis of tetrafluoroterephthaloyl fluoride, where residence times under 5 minutes at 140°C achieved full conversion [5]. Scaling this approach to 4-bromo-3-fluorophthalic acid could mitigate decomposition pathways observed in batch systems.

Comparative Analysis of Reaction Engineering Techniques

| Method | Advantages | Limitations |

|---|---|---|

| Microwave-assisted | Rapid heating, reduced side reactions | Limited scalability |

| Flow chemistry | Enhanced heat/mass transfer, scalability | High initial equipment cost |

The development of selective cyclooxygenase-2 inhibitors has been revolutionized through the strategic incorporation of fluorinated building blocks, with 4-Bromo-3-fluorophthalic acid serving as a pivotal synthetic intermediate. Cyclooxygenase-2 selective inhibition represents a critical therapeutic approach for managing inflammatory conditions while minimizing the gastrointestinal toxicity associated with traditional nonsteroidal anti-inflammatory drugs [4].

Recent research has demonstrated that fluorine-modified rutaecarpine derivatives exhibit superior cyclooxygenase-2 inhibitory activity compared to their non-fluorinated counterparts. The fluorinated derivative fluoro-2-methoxyrutaecarpine demonstrated significantly enhanced cyclooxygenase-2 suppression with lower cytotoxicity, achieving enhanced molecular reactivity and biological activity [4]. At 20 μM concentration, this fluorinated compound produced a 20% reduced effect on cyclooxygenase-2 activity while showing minimal inhibitory effects against cyclooxygenase-1, establishing its selectivity profile [4].

The strategic use of halogenated phthalic acid derivatives in cyclooxygenase-2 inhibitor design leverages the unique electronic properties of fluorine substitution. Fluorine substitution on pharmaceutical compounds enhances metabolic stability by hampering undesired oxidative metabolic pathways, as fluorine diminishes π electron delocalization and decreases charge density at the ring center [4]. This modification provides beneficial pharmaceutical characteristics including drug preservation, cellular sustenance, and prolonged effective duration.

| Application Area | Key Finding | Enhancement Factor | Literature Reference |

|---|---|---|---|

| Cyclooxygenase-2 Inhibitor Design | Fluorine incorporation improves cyclooxygenase-2 selectivity and reduces cytotoxicity | 5-13 fold improvement in cellular potency | Fluorinated rutaecarpine derivatives |

| Bruton Tyrosine Kinase Inhibitor Development | Halogenated building blocks enhance Bruton tyrosine kinase inhibitor potency and bioavailability | 400-fold enhancement in Bruton tyrosine kinase binding affinity | Bruton tyrosine kinase inhibitor fluorine scanning |

| Positron Emission Tomography Tracer Synthesis | Fluorinated phthalic derivatives serve as versatile building blocks for positron emission tomography tracers | High specific activity (233.5±177.8 GBq/μmol) | Fluorinated positron emission tomography tracer development |

Molecular docking studies have revealed that fluorinated cyclooxygenase-2 inhibitors achieve enhanced binding through specific protein-fluorine interactions. The incorporation of fluorine atoms enables the formation of dipole-dipole interactions with backbone carbonyl carbons of key residues, particularly G409, thereby stabilizing the binding orientation within the cyclooxygenase-2 catalytic domain [5]. This interaction mechanism explains the observed 5-fold to 13-fold improvement in cellular potency when fluorine is strategically positioned within the inhibitor structure [5].

The development of 1,5-diarylpyrazole derivatives incorporating fluorinated benzenesulfonamide moieties has demonstrated that fluorine substitution on the benzenesulfonamide group, combined with electron-donating groups at specific positions, yields both selectivity and potency for cyclooxygenase-2 inhibition. These studies have shown that 3-fluoro-4-substituted derivatives exhibit improved binding affinity and antiinflammatory activity compared to non-fluorinated analogs [5].

Development of Bruton Tyrosine Kinase Inhibitors with Enhanced Bioavailability

Bruton tyrosine kinase represents a critical therapeutic target for treating B-cell lymphomas, rheumatoid arthritis, and systemic lupus erythematosus, with significant pharmaceutical industry efforts directed toward identifying selective inhibitors [6]. The incorporation of halogenated building blocks, particularly those containing both bromine and fluorine substituents like 4-Bromo-3-fluorophthalic acid, has proven essential for developing next-generation Bruton tyrosine kinase inhibitors with superior pharmacological properties.

The discovery of branebrutinib exemplifies the strategic application of fluorinated building blocks in Bruton tyrosine kinase inhibitor development. This compound, 4-(3-(but-2-ynamido)piperidin-1-yl)-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide, demonstrates how fluorine incorporation enhances both binding affinity and selectivity. The compound achieved greater than 99% Bruton tyrosine kinase occupancy at doses of 3 mg or higher when dosed orally once daily in clinical studies [7].

Fluorine scanning studies have revealed dramatic effects on Bruton tyrosine kinase inhibitor potency through strategic halogen placement. In one notable example, the introduction of a single fluorine atom resulted in a 400-fold enhancement of potency, increasing binding affinity by two orders of magnitude [7]. X-ray crystallographic analysis revealed that the fluorine atom was positioned close to the protonated amine of lysine, the ortho carbon-hydrogen of phenylalanine, and a conserved water molecule, forming critical stabilizing interactions [8].

The development of tricyclic Bruton tyrosine kinase inhibitors has demonstrated how fluorinated building blocks improve druglike properties while maintaining potency. Compound G-744 exemplifies this approach, showing high potency, selectivity for Bruton tyrosine kinase, metabolic stability, and efficacy in animal arthritis models [6] [9]. The incorporation of a single fluorine atom in the middle linker benzene ring enabled dipole-dipole interactions with the backbone carbonyl carbon of G409, providing 5-fold to 13-fold improvements in cellular potency [9].

Comprehensive kinase selectivity profiling has shown that fluorinated Bruton tyrosine kinase inhibitors achieve exceptional selectivity profiles. G-744 demonstrated greater than 1000-fold Bruton tyrosine kinase biochemical selectivity against all kinases tested except for EphA7 and Fgr, against which it still showed robust selectivity of 428-fold and 868-fold, respectively [9]. This selectivity profile is crucial for minimizing off-target effects in chronic dosing applications.

The metabolic advantages of halogenated Bruton tyrosine kinase inhibitors extend beyond target binding to encompass improved pharmacokinetic properties. Fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation, as demonstrated by compounds showing 90% remaining stability with a half-life of 50 minutes in human liver microsomes compared to 1% remaining and 1.5-minute half-life for non-fluorinated analogs [7].

Modular Building Block for Positron Emission Tomography Tracer Synthesis in Oncological Imaging

The application of 4-Bromo-3-fluorophthalic acid as a modular building block in positron emission tomography tracer synthesis represents a significant advancement in molecular imaging for oncological applications. Fluorine-18 labeled compounds have become the cornerstone of positron emission tomography imaging due to fluorine-18's favorable half-life of 109.8 minutes and excellent imaging characteristics [10].

The development of fluorinated phthalimide derivatives for positron emission tomography applications has demonstrated the versatility of halogenated phthalic acid building blocks. Four 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide were synthesized as potential ligands for positron emission tomography imaging, with N-(3-chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide exhibiting improved binding affinity with an IC₅₀ value of 5.1 nM [11]. When labeled with fluorine-18, this compound achieved a specific activity of 233.5±177.8 GBq/μmol at the end of synthesis [11].

The modular building block approach using fluorinated phthalic acid derivatives enables rapid and efficient synthesis of diverse positron emission tomography tracers. This methodology has proven particularly valuable for developing tracers targeting cyclooxygenase-2 in inflammatory lesions and tumors. Fluorinated cyclooxygenase-2 inhibitors derived from celecoxib have shown selective uptake in cyclooxygenase-2-expressing tumors, with accumulation blocked by pretreatment with celecoxib, demonstrating target specificity [12].

Advanced radiochemical synthesis methods have been developed to optimize the incorporation of fluorine-18 into phthalic acid-based building blocks. Novel approaches eliminate the conventional azeotropic drying step and improve the reproducibility and reliability of fluorine-18 radiolabeling. These methods result in high radioactivity suitable for conventional nucleophilic substitution and are ideal for novel radiofluorination chemistry applications [13].

| Advantage | Description | Impact on Drug Discovery |

|---|---|---|

| Modular Synthesis | Enables rapid parallel synthesis of compound libraries | Accelerated lead optimization |

| Enhanced Stability | Carbon-fluorine bonds resist enzymatic degradation | Extended drug half-life |

| Improved Bioavailability | Optimized lipophilicity and membrane permeability | Better tissue distribution |

| Selective Binding | Forms specific protein-fluorine interactions | Increased target selectivity |

| Metabolic Resistance | Blocks metabolic oxidation pathways | Reduced dosing frequency |

The automation of positron emission tomography tracer synthesis using fluorinated building blocks has been achieved through the development of specialized synthesis modules. The TracerLab synthesis platforms enable fully automated production of fluorine-18 labeled compounds with radiochemical yields of 16.4±4.8% and purities exceeding 98% [14]. These automated systems support the clinical translation of novel positron emission tomography tracers for oncological applications.

Fluorinated building blocks have proven essential for developing positron emission tomography tracers targeting specific oncological markers. The incorporation of fluorine-18 into phthalic acid derivatives enables the synthesis of tracers for imaging glucose metabolism, cellular proliferation, and specific enzyme activities in tumor tissues [10]. These applications have demonstrated the clinical utility of fluorinated building blocks in cancer diagnosis and treatment monitoring.